REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+].[CH2:11]([O:13][C:14](=[O:30])[CH2:15]P(OCC(F)(F)F)(OCC(F)(F)F)=O)[CH3:12].C1OCCOCCOCCOCCOCCOC1.[C:49]1([CH3:57])[CH:54]=[CH:53][CH:52]=[C:51]([CH:55]=O)[CH:50]=1>C1COCC1>[CH2:11]([O:13][C:14](=[O:30])[CH:15]=[CH:57][C:49]1[CH:50]=[C:51]([CH3:55])[CH:52]=[CH:53][CH:54]=1)[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CP(=O)(OCC(F)(F)F)OCC(F)(F)F)=O
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C=O)C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 3 hours from −78° C. to room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with aqueous hydrochloric acid (1M solution, 100 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+].[CH2:11]([O:13][C:14](=[O:30])[CH2:15]P(OCC(F)(F)F)(OCC(F)(F)F)=O)[CH3:12].C1OCCOCCOCCOCCOCCOC1.[C:49]1([CH3:57])[CH:54]=[CH:53][CH:52]=[C:51]([CH:55]=O)[CH:50]=1>C1COCC1>[CH2:11]([O:13][C:14](=[O:30])[CH:15]=[CH:57][C:49]1[CH:50]=[C:51]([CH3:55])[CH:52]=[CH:53][CH:54]=1)[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CP(=O)(OCC(F)(F)F)OCC(F)(F)F)=O
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C=O)C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 3 hours from −78° C. to room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with aqueous hydrochloric acid (1M solution, 100 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+].[CH2:11]([O:13][C:14](=[O:30])[CH2:15]P(OCC(F)(F)F)(OCC(F)(F)F)=O)[CH3:12].C1OCCOCCOCCOCCOCCOC1.[C:49]1([CH3:57])[CH:54]=[CH:53][CH:52]=[C:51]([CH:55]=O)[CH:50]=1>C1COCC1>[CH2:11]([O:13][C:14](=[O:30])[CH:15]=[CH:57][C:49]1[CH:50]=[C:51]([CH3:55])[CH:52]=[CH:53][CH:54]=1)[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CP(=O)(OCC(F)(F)F)OCC(F)(F)F)=O
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C=O)C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 3 hours from −78° C. to room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with aqueous hydrochloric acid (1M solution, 100 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |